molecular formula C17H16ClNO6 B2829379 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid CAS No. 522624-53-9

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

Cat. No.: B2829379
CAS No.: 522624-53-9
M. Wt: 365.77
InChI Key: KMARVDAKOCNOIJ-UHFFFAOYSA-N
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Description

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is a complex organic compound with a molecular weight of 365.77 g/mol It is characterized by the presence of a chloro-substituted methoxyphenyl group and a methoxybenzoic acid moiety, connected through a carbamoylmethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: of 5-chloro-2-methoxyaniline to introduce a nitro group.

    Reduction: of the nitro group to form the corresponding amine.

    Acylation: of the amine with 3-methoxybenzoic acid chloride to form the amide linkage.

    Methoxylation: to introduce the methoxy group on the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the chloro group can produce various substituted phenylcarbamoyl derivatives .

Scientific Research Applications

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[2-(5-chloro-2-methoxyanilino)-2-oxoethoxy]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO6/c1-23-13-6-4-11(18)8-12(13)19-16(20)9-25-14-5-3-10(17(21)22)7-15(14)24-2/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMARVDAKOCNOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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